molecular formula C29H35NO2 B133144 Dhpbcde CAS No. 156383-09-4

Dhpbcde

Cat. No. B133144
M. Wt: 429.6 g/mol
InChI Key: QXJZBUFGFSWMLW-AOGGWWGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhpbcde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that is used in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Dhpbcde is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to bind to DNA, which may contribute to its anti-cancer properties.

Biochemical And Physiological Effects

Dhpbcde has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.

Advantages And Limitations For Lab Experiments

One of the main advantages of Dhpbcde is its high fluorescence, which makes it useful in imaging studies. It is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of Dhpbcde is its potential toxicity. It has been found to be toxic to some cells, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of Dhpbcde. One potential area of research is its use as a drug delivery system. It has been found to selectively bind to cancer cells, making it a promising candidate for targeted drug delivery. Another potential area of research is its use as a fluorescent probe for imaging studies. Its high fluorescence makes it useful in imaging studies, and further research may lead to the development of new imaging techniques. Additionally, further studies are needed to fully understand the mechanism of action of Dhpbcde and its potential as an anti-cancer agent.

Synthesis Methods

Dhpbcde is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 1,3-diketones with benzaldehyde under basic conditions. This reaction leads to the formation of Dhpbcde as a yellow crystalline solid.

Scientific Research Applications

Dhpbcde has been extensively studied in scientific research due to its unique properties. It has been used in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Dhpbcde has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
In biochemistry, Dhpbcde has been studied for its potential as a fluorescent probe. It has been found to be highly fluorescent, making it useful in imaging studies. In pharmacology, Dhpbcde has been studied for its potential as a drug delivery system. It has been found to be a promising candidate for targeted drug delivery due to its ability to selectively bind to cancer cells.

properties

CAS RN

156383-09-4

Product Name

Dhpbcde

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

IUPAC Name

(2S,5S,6R,14R,15S,16R)-20-(dimethylamino)-2-hydroxy-2-prop-1-ynylhexacyclo[14.7.1.01,5.06,15.09,14.017,22]tetracosa-9,17(22),18,20-tetraen-11-one

InChI

InChI=1S/C29H35NO2/c1-4-12-29(32)13-11-26-24-8-5-18-15-21(31)7-10-23(18)27(24)25-17-28(26,29)16-19-14-20(30(2)3)6-9-22(19)25/h6,9,14-15,23-27,32H,5,7-8,10-11,13,16-17H2,1-3H3/t23-,24-,25-,26-,27+,28?,29-/m0/s1

InChI Key

QXJZBUFGFSWMLW-AOGGWWGWSA-N

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2C13C[C@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@H]45)C6=C(C3)C=C(C=C6)N(C)C)O

SMILES

CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O

Canonical SMILES

CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O

synonyms

4'-(dimethylamino)-17-hydroxy-17-(1-propynyl)benzo(12,12a)-11,18-cyclo-12a,12b-dihomo-estr-4-en-3-one
4'-dimethylamino-17beta-hydroxy-17alpha-(1-propynyl)benzo(12,12a)-11alpha,18-cyclo-12a,12b-dihomo-13alpha-estr-4-en-3-one
DHPBCDE

Origin of Product

United States

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